

## A Comprehensive Technical Guide to 3,5-Dimethylphenol-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dimethylphenol-d10**, a deuterated isotopologue of **3,5-Dimethylphenol**. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies. This guide covers the chemical and physical properties, and detailed experimental protocols for its application, and includes workflow visualizations to aid in experimental design.

## **Chemical and Physical Properties**

**3,5-Dimethylphenol-d10** is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The physical and chemical properties of the deuterated and non-deuterated forms are largely similar, with the primary difference being the mass.

## **Properties of 3,5-Dimethylphenol-d10**



Property	Value	
CAS Number	1192812-51-3	
Molecular Formula	C <sub>8</sub> D <sub>10</sub> O	
Molecular Weight	132.23 g/mol	
Accurate Mass	132.1359 u	
Purity	98 atom % D, min 98% Chemical Purity	
Storage Temperature	Room Temperature	

## **Properties of 3,5-Dimethylphenol (Non-Deuterated)**

The following table summarizes the properties of the non-deuterated analogue, 3,5-Dimethylphenol (CAS Number: 108-68-9), which are expected to be very similar to its deuterated counterpart, excluding mass-dependent properties.

Property	Value	Reference
Synonyms	3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	[2]
Molecular Weight	122.16 g/mol	[2]
Appearance	Colorless to off-white crystalline solid	[3]
Melting Point	61-64 °C	[4]
Boiling Point	221.7 °C	[4]
Solubility in Water	5.3 g/L (25 °C)	[4]
logP (Octanol-Water Partition Coefficient)	2.40	[4]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[4]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[4]



## **Applications in Research and Development**

3,5-Dimethylphenol and its deuterated analogue are valuable in several areas of research and development:

- Internal Standard for Quantitative Analysis: **3,5-Dimethylphenol-d10** is an ideal internal standard for the accurate quantification of **3,5-Dimethylphenol** in complex matrices such as biological fluids (urine, plasma) and environmental samples.[5] Its chemical behavior is nearly identical to the analyte, but its distinct mass allows for separate detection by mass spectrometry, correcting for variations in sample preparation and instrument response.[6]
- Starting Material in Organic Synthesis: 3,5-Dimethylphenol serves as a precursor in the synthesis of more complex molecules. A notable example is its use as a starting reagent in the total synthesis of Landomycin A, a potent antitumor antibiotic.[1]
- Intermediate in Chemical Manufacturing: It is used as an intermediate in the production of antioxidants, phenolic resins, and active pharmaceutical ingredients like the muscle relaxant Metaxalone.

### **Experimental Protocols**

This section provides detailed methodologies for the application of **3,5-Dimethylphenol-d10** as an internal standard and for the synthesis of **3,5-Dimethylphenol** itself.

# Quantification of 3,5-Dimethylphenol in Urine using GC-MS with 3,5-Dimethylphenol-d10 as an Internal Standard

This protocol describes the general steps for the analysis of 3,5-Dimethylphenol in a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS) with **3,5-Dimethylphenol-d10** as an internal standard.[7][8][9]

Objective: To accurately quantify the concentration of 3,5-Dimethylphenol in a human urine sample.

#### Materials:

Urine sample



- 3,5-Dimethylphenol-d10 (Internal Standard) solution of a known concentration
- 3,5-Dimethylphenol (Analyte) for calibration standards
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Derivatizing agent (e.g., BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide)
- GC-MS system with a suitable capillary column (e.g., HP-5ms)

#### Procedure:

- Sample Preparation:
  - Thaw the frozen urine sample to room temperature.
  - To 1 mL of urine, add a known amount of the **3,5-Dimethylphenol-d10** internal standard solution.
  - Acidify the sample to a pH of approximately 1-2 with hydrochloric acid to facilitate the extraction of the phenolic compounds.
- Extraction:
  - Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate to the acidified urine sample.
  - Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
  - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
  - Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate and combine the organic extracts.



 Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

#### Derivatization:

- Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
- $\circ\,$  Reconstitute the residue in a small volume of a suitable solvent (e.g., 100  $\mu L$  of ethyl acetate).
- Add 50 μL of the derivatizing agent (e.g., BSTFA) to the reconstituted extract.
- Seal the vial and heat at 60-70°C for 30 minutes to convert the phenols to their more volatile trimethylsilyl (TMS) ethers.

#### GC-MS Analysis:

- Inject a 1-2 μL aliquot of the derivatized sample into the GC-MS system.
- The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized analyte and internal standard.
- The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized 3,5-Dimethylphenol and 3,5-Dimethylphenol-d10.

#### Quantification:

- Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 3,5-Dimethylphenol and a constant concentration of the 3,5-Dimethylphenol-d10 internal standard.
- The concentration of 3,5-Dimethylphenol in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## **Synthesis of 3,5-Dimethylphenol**

#### Foundational & Exploratory





This protocol outlines a laboratory-scale synthesis of 3,5-Dimethylphenol from 3,5-dimethylcyclohex-2-en-1-one.[3]

Objective: To synthesize 3,5-Dimethylphenol.

#### Materials:

- 3,5-dimethylcyclohex-2-en-1-one
- · Glacial acetic acid
- Bromine
- Potassium hydroxide (KOH)
- Ether
- Carbon dioxide (dry ice or gas)

#### Procedure:

- Bromination:
  - Dissolve 10 g of 3,5-dimethylcyclohex-2-en-1-one in 20 g of glacial acetic acid and cool the mixture in an ice-water bath.
  - Slowly add a mixture of 13 g of bromine and 10 g of glacial acetic acid to the cooled solution.
  - Allow the reaction mixture to stand at room temperature for at least 12 hours.
- · Heating and Hydrolysis:
  - Gently heat the reaction mixture to the boiling point of the acetic acid until the evolution of hydrobromic acid gas ceases.
  - After cooling, carefully pour the reaction mixture into a cooled solution of 75 g of potassium hydroxide in 150 g of water.

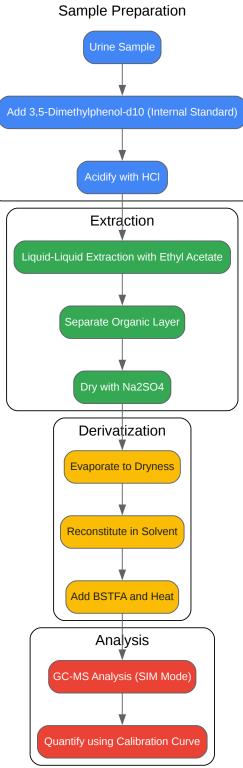


- Extraction and Purification:
  - Extract any by-products with ether.
  - Saturate the alkaline aqueous solution with carbon dioxide to precipitate the 3,5-Dimethylphenol.
  - Collect the crude product and purify it by steam distillation. The 3,5-dimethylphenol will codistill with the water.
  - Cool the distillate to crystallize the product. Filter the crystals and extract the filtrate with ether to recover any dissolved product.
  - Combine the crystalline product and the product from the ether extraction and dry. The final product should have a melting point of approximately 64°C.

# Mandatory Visualizations Workflow for Quantification of 3,5-Dimethylphenol in Urine



## Workflow for Quantification of 3,5-Dimethylphenol in Urine Sample Preparation



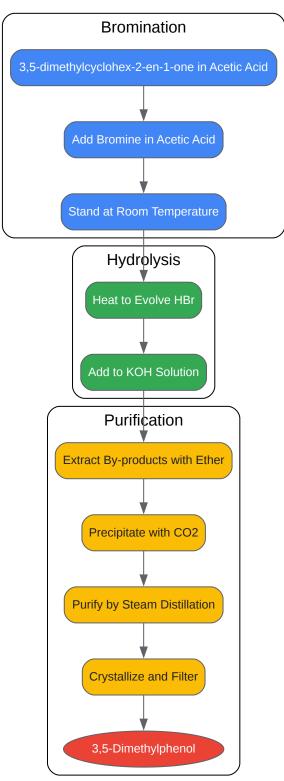
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Caption: Workflow for the quantification of 3,5-Dimethylphenol in a urine sample.



## Synthetic Pathway for 3,5-Dimethylphenol

Synthetic Pathway for 3,5-Dimethylphenol



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Caption: Synthetic pathway for the preparation of 3,5-Dimethylphenol.

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